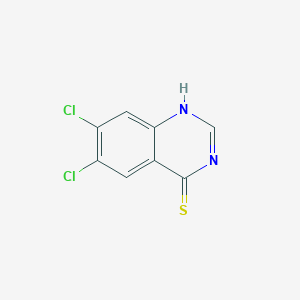

6,7-dichloro-1H-quinazoline-4-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6954-86-5 |

|---|---|

Molecular Formula |

C8H4Cl2N2S |

Molecular Weight |

231.10 g/mol |

IUPAC Name |

6,7-dichloro-1H-quinazoline-4-thione |

InChI |

InChI=1S/C8H4Cl2N2S/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |

InChI Key |

ZNNUTBAMQVVTND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=NC2=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 6,7 Dichloro 1h Quinazoline 4 Thione and Analogues

General Synthetic Routes to Quinazoline-4-thiones

The synthesis of quinazoline-4-thiones can be broadly categorized into two primary approaches: the modification of a pre-existing quinazolinone core and the construction of the quinazoline (B50416) ring system from acyclic precursors.

Thionation Reactions of Quinazolinone Precursors

A common and direct method for the synthesis of quinazoline-4-thiones is the thionation of the corresponding quinazolin-4-one. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Phosphorus Pentasulfide (P₄S₁₀): This is a classical and widely used reagent for thionation. researchgate.net The reaction is typically carried out by heating the quinazolin-4-one with phosphorus pentasulfide in a high-boiling point solvent such as pyridine (B92270) or toluene (B28343). nih.gov The conversion of the oxo group to a thioxo group can lead to an increase in certain biological activities, such as antimycobacterial activity. nih.gov For instance, 2-methyl-3-phenylquinazoline-4(3H)-thiones have been prepared by the thionation of the corresponding 2-methyl-3-phenylquinazolin-4(3H)-ones using phosphorus decasulfide in pyridine. nih.gov

Lawesson's Reagent: This reagent is another popular choice for thionation, often offering milder reaction conditions and improved yields compared to phosphorus pentasulfide alone.

Curphey's Reagent (P₄S₁₀/HMDO): A combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient thionating agent for a variety of carbonyl compounds, including amides and lactams. audreyli.comacs.orgnih.govscite.ai This reagent combination often provides yields that are comparable or even superior to those obtained with Lawesson's reagent and has the advantage of a simpler workup procedure to remove byproducts. audreyli.comnih.govscite.ai

The table below summarizes various thionating agents used in the synthesis of thiocarbonyl compounds.

| Reagent | Description | Reference |

| Phosphorus Pentasulfide (P₄S₁₀) | A widely used, powerful thionating agent. researchgate.net | nih.gov |

| Lawesson's Reagent | A milder and often more efficient alternative to P₄S₁₀. | researchgate.net |

| Curphey's Reagent (P₄S₁₀/HMDO) | A combination reagent known for high efficiency and easier workup. researchgate.netaudreyli.com | audreyli.comacs.orgnih.govscite.ai |

| Davy's Reagent | A reagent used for thionation reactions. | researchgate.net |

| Heimgartner's Reagent | Another reagent employed in thionation chemistry. | researchgate.net |

| Bergman's Reagent (P₄S₁₀/pyridine) | A complex of P₄S₁₀ and pyridine used for thionation. researchgate.net | nih.gov |

De Novo Cyclization Strategies

De novo synthesis involves the construction of the quinazoline ring from acyclic precursors. This approach offers greater flexibility in introducing a variety of substituents onto the heterocyclic core. Common starting materials include 2-aminobenzonitriles, 2-aminobenzamides, or isatoic anhydrides.

One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy. For example, 3,4,5,6-tetrahydro-4-substituted quinazoline-2(1H)-thione derivatives have been synthesized in good yields through a one-pot, three-component Biginelli-like reaction of a ketone, an aryl aldehyde, and thiourea (B124793) in the presence of a base. researchgate.net Another approach involves the condensation of 2-aminothiobenzamides with acetone (B3395972) to yield 2,2-dimethyl-1,2-dihydroquinazoline-4(3H)-thione derivatives. nih.gov The ring closure of 2-acylaminothiobenzamides in a basic medium also affords quinazoline-4(3H)-thiones. nih.gov

Green Chemistry Approaches in Quinazoline-4-thione Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of quinazoline-4-thiones to minimize the use of hazardous reagents and solvents and to improve energy efficiency.

One such approach involves the use of green solvents. For instance, the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones has been achieved efficiently in biomass-derived solvents like eucalyptol (B1671775). nih.gov While reaction times may be longer, the products can often be isolated by simple filtration, reducing the need for purification via chromatography on silica (B1680970) gel columns. nih.gov

Catalyst-free and metal-free conditions are also being explored. An efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, highlighting a sustainable and environmentally friendly approach. mdpi.com Similarly, a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones has been achieved through the condensation of isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate (B1210297) using NaOCl as an oxidant in ethanol, representing a simple, catalyst-free, and economically viable strategy.

The following table highlights some green chemistry approaches in quinazoline synthesis.

| Approach | Key Features | Reference |

| Use of Green Solvents | Employs biomass-derived solvents like eucalyptol. | nih.gov |

| Metal- and Catalyst-Free Conditions | Oxidative synthesis from o-aminobenzamides and styrenes without metal catalysts. | mdpi.com |

| Catalyst-Free One-Pot Synthesis | Condensation of isatoic anhydride, aldehyde, and ammonium acetate using NaOCl in ethanol. |

Targeted Synthesis of 6,7-Dichloro-1H-quinazoline-4-thione

The synthesis of the specifically substituted this compound typically starts from a correspondingly substituted precursor. A plausible synthetic route would involve the thionation of 6,7-dichloroquinazolin-4(3H)-one. This precursor can be synthesized from 4,5-dichloroanthranilic acid. The synthesis of various substituted quinazolin-4(3H)-ones, including those with halogen substituents, is well-documented.

Derivatization and Functionalization of the Quinazoline-4-thione Core

The quinazoline-4-thione scaffold provides multiple sites for further chemical modification, allowing for the generation of a diverse library of analogues.

Strategies for Halogenated Quinazoline-4-thione Analogues

The introduction of halogens into the quinazoline ring can significantly impact the molecule's physicochemical properties and biological activity.

Research has shown that 6-chloro substituted 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones exhibit notable antimycobacterial activity. nih.gov For example, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione displayed higher activity against Mycobacterium avium and M. kansasii than the standard drug isoniazid (B1672263). nih.gov Furthermore, 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its 3'-chloro- and 3',4'-dichloro analogs were effective inhibitors of the oxygen evolution rate in spinach chloroplasts. nih.gov

The synthesis of these halogenated analogues often involves starting with a halogen-substituted anthranilic acid or aminobenzamide derivative, followed by ring closure and subsequent thionation or direct construction of the thione-containing ring. The strategic placement of halogen atoms is crucial for modulating the biological efficacy of the resulting compounds.

Advanced Analytical and Spectroscopic Characterization Techniques for Quinazoline 4 Thiones

Other Advanced Spectroscopic and Chromatographic Methods (e.g., UV-Vis)

Without access to primary research articles or database entries containing the specific experimental data for 6,7-dichloro-1H-quinazoline-4-thione, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

To proceed with generating the requested article, specific spectroscopic and crystallographic data for "this compound" would need to be provided or located.

Computational and Theoretical Investigations of 6,7 Dichloro 1h Quinazoline 4 Thione and Its Chemical Space

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are powerful computational tools used to predict the electronic structure, geometry, and reactivity of molecules. These methods are crucial for understanding the intrinsic properties of a compound like 6,7-dichloro-1H-quinazoline-4-thione.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G++)

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a basis set like 6-31G++ is a common choice for optimizing molecular geometries and calculating electronic properties of organic molecules. For this compound, a DFT study would typically begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process would yield precise bond lengths, bond angles, and dihedral angles. Such calculations have been performed on related quinazoline (B50416) derivatives to correlate theoretical data with experimental results from X-ray crystallography. The inclusion of diffuse functions (++) in the basis set is important for accurately describing systems with lone pairs, such as the sulfur and nitrogen atoms in the quinazoline thione ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For this compound, the FMO analysis would reveal how the electron density is distributed in these key orbitals and how the chloro- and thione-substituents influence the molecule's reactivity profile.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, often associated with lone pairs on heteroatoms like nitrogen, oxygen, or sulfur, and are indicative of sites susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, usually around hydrogen atoms or electron-deficient centers, marking them as likely sites for nucleophilic attack. An MEP analysis of this compound would identify the most electron-rich (negative) and electron-poor (positive) regions, providing insights into its intermolecular interaction patterns.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Ligand-Receptor Interactions (e.g., Enzyme Active Sites)

For a compound like this compound, molecular docking simulations would be employed to screen it against various biological targets, such as enzyme active sites, to predict potential therapeutic applications. The simulation algorithm samples a wide range of conformations and orientations of the ligand within the receptor's binding pocket, calculating a score that estimates the binding affinity. This allows researchers to identify which proteins the compound is most likely to interact with and to understand the primary forces driving this interaction, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Binding Mode and Conformational Analysis within Biological Targets

Once a potential protein target is identified, docking simulations provide a detailed picture of the binding mode. This includes the specific conformation the ligand adopts within the active site and the key amino acid residues it interacts with. For this compound, this analysis would reveal, for instance, whether the sulfur atom acts as a hydrogen bond acceptor or if the chlorine atoms engage in halogen bonding or hydrophobic interactions. Understanding the precise binding mode is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its dynamic behavior, stability, and interactions with biological targets. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the system evolves.

Recent studies on various quinazoline derivatives have employed MD simulations to understand their therapeutic potential. nih.govnih.gov For instance, simulations are often run after molecular docking to assess the stability of a proposed ligand-protein complex. nih.govnih.gov The system is typically solvated in a water model like TIP3P to mimic physiological conditions, and the simulation is run for a duration sufficient to observe the system's equilibrium and dynamic properties. nih.gov

The conformational dynamics of a molecule describe the different shapes (conformations) it can adopt through the rotation of its single bonds. For quinazoline-4-thiones, understanding these dynamics is crucial as the molecule's conformation can significantly influence its ability to bind to a biological target.

A primary application of MD simulations in drug discovery is to evaluate the stability of a ligand bound to its protein target and to characterize the key interactions that maintain this binding. For quinazoline derivatives, which are known to inhibit various enzymes like kinases and cholinesterases, MD simulations have been instrumental. nih.govnih.govbezmialem.edu.tr

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govbezmialem.edu.tr For example, MD simulations of quinazoline-morpholinobenzylideneamino hybrids with VEGFR1 and VEGFR2 showed high stability with RMSD values around 1-2 Å. nih.gov

Furthermore, MD simulations provide a dynamic picture of the interaction profile. They can track the formation and breakage of hydrogen bonds, hydrophobic interactions, and π–π stacking throughout the simulation. researchgate.net Studies on quinazoline-based inhibitors of Epidermal Growth Factor Receptor (EGFR) revealed that a hydrogen bond between a nitrogen atom in the quinazoline ring and the amino acid residue Met769 is crucial for stabilizing the complex. nih.govnih.gov Similarly, simulations of a quinazolin-4(3H)-one derivative with aldose reductase (ALR2) showed strong interactions with residues like Trp-20 and Gln-183. researchgate.net This detailed interaction data is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent inhibitors.

Table 1: Summary of MD Simulation Findings for Quinazoline Derivatives

| Quinazoline Derivative Class | Protein Target | Key Stability Metric | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinazoline-2,4,6-triamines | EGFR-TK | Stable RMSD; High hydrogen bond occupancy | Met769 | nih.gov |

| Quinazoline-morpholinobenzylidene hybrids | VEGFR1, VEGFR2 | RMSD and RMSF values around 1-2 Å | Strong hydrogen bonds maintained >90% of simulation | nih.gov |

| Quinazolin-4(3H)-one hybrids | AChE, BChE, hCA I, hCA II | Stable RMSD plot for ligand atoms | Not specified | bezmialem.edu.tr |

| Quinazoline-morpholino hybrids | ALR2 | Stable binding confirmed | Trp-20, Gln-183, Asp-43 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational SAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This method is widely used to predict the activity of new compounds and to understand which molecular properties are key for the desired biological effect. frontiersin.orgresearchgate.net For quinazoline derivatives, QSAR has been successfully applied to develop models for various activities, including anticancer and antimicrobial effects. frontiersin.orgresearchgate.net

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., electronic, steric, hydrophobic properties). frontiersin.org Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model linking these descriptors to the observed activity. researchgate.net

In a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors, robust models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A study on quinazoline derivatives targeting osteosarcoma reported a 3D-QSAR model with a high Q² of 0.63 and an R² of 0.987, indicating a stable and predictive model. frontiersin.org Similarly, a model for quinazoline-4(3H)-one EGFR inhibitors yielded a CoMSIA model with an R² of 0.895 and a Q² of 0.599. nih.gov

Computational Structure-Activity Relationship (SAR) studies, often derived from QSAR models, provide insights into how specific structural modifications affect activity. nih.gov For the quinazolinone core, SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological activity. nih.gov For instance, QSAR studies on antimicrobial 2,4-dichlorobenzoic acid derivatives confirmed the importance of molar refractivity and the Balaban index as key parameters for their biological potential. researchgate.net The contour maps generated from 3D-QSAR models can visually guide chemists in designing new molecules, indicating where bulky, electronegative, or hydrogen-bond donor/acceptor groups might enhance activity. frontiersin.org

Table 2: Statistical Parameters of Representative QSAR Models for Quinazoline Derivatives

| QSAR Model Type | Target/Activity | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predicted R² (Test Set) | Reference |

|---|---|---|---|---|---|

| 3D-QSAR (CoMSIA) | FGFR4 Inhibition (Osteosarcoma) | 0.630 | 0.987 | Not Reported | frontiersin.org |

| 3D-QSAR (CoMSIA) | EGFR Inhibition | 0.599 | 0.895 | 0.681 | nih.gov |

| 2D-QSAR (MLR) | Antimalarial | 0.890 | 0.900 | Not Reported | researchgate.net |

| 3D-QSAR (Field-based) | AChE Inhibition | Not Reported | Not Reported | Not Reported | nih.gov |

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to understand the intricate details of chemical reactions, including the transition states, intermediates, and energy profiles of reaction pathways. For the synthesis of the this compound scaffold, computational methods can elucidate the most plausible mechanisms for its formation.

The synthesis of the quinazoline core is well-documented and can be achieved through various routes. nih.gov A common method involves the condensation of 2-aminobenzamide (B116534) derivatives with aldehydes or other carbonyl compounds. organic-chemistry.orgmdpi.com For example, one pathway involves the reaction of 2-aminobenzamides with aldehydes, catalyzed by an acid like p-toluenesulfonic acid, followed by an oxidative dehydrogenation step to form the aromatic quinazolin-4(3H)-one ring. organic-chemistry.org

Another prominent synthetic strategy starts from isatoic anhydride, which reacts with primary amines and aldehydes in a three-component reaction to yield 2,3-disubstituted quinazolin-4(3H)-ones. organic-chemistry.orgresearchgate.net Theoretical studies can model the step-by-step process of these reactions, such as the initial nucleophilic attack, intramolecular cyclization (ring-closure), and subsequent dehydration or oxidation steps that lead to the final aromatic system. nih.gov For instance, the mechanism for the copper-catalyzed synthesis of quinazolines from 2-aminoaryl methanols and nitriles involves an initial acceptorless dehydrogenative coupling. researchgate.net Similarly, iodine-catalyzed reactions proceed via the oxidation of an N-aryl amidine to an imine intermediate, followed by an iodine-mediated cyclization. nih.gov

The final step to obtain the target compound, this compound, involves the conversion of the carbonyl group at position 4 to a thione (C=S). This thionation is typically achieved by treating the corresponding 6,7-dichloro-4(3H)-quinazolinone with a thionating agent like phosphorus pentasulfide (P₂S₅) in a suitable solvent such as dry toluene (B28343) or pyridine (B92270). nih.gov A study on the synthesis of 2-pentylquinazoline-4(3H)-thione confirmed this transformation, where the success of the reaction was verified by the appearance of a C=S stretching band in the IR spectrum and the disappearance of the C=O band. nih.gov Computational modeling of this step could reveal the energetics of the thionation mechanism, which is believed to proceed through a four-membered ring transition state involving the oxygen, phosphorus, and sulfur atoms.

Structure Activity Relationship Sar Studies for 6,7 Dichloro 1h Quinazoline 4 Thione and Its Bioactive Analogues

Impact of Dichloro Substitution (6,7-positions) on Biological Profiles

The substitution pattern on the benzene (B151609) ring of the quinazoline (B50416) scaffold is a critical determinant of biological activity and target selectivity. The presence of halogens, specifically chlorine atoms at the C6 and C7 positions, has been shown to significantly enhance the pharmacological profiles of these compounds.

Research indicates that chloro-substitution is a key feature for potent bioactivity. For instance, studies on various quinazoline-4(3H)-thiones revealed that compounds bearing a 6-chloro substituent were among the most active against mycobacterial strains. nih.govresearchgate.net One notable example, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, demonstrated higher activity against Mycobacterium avium and M. kansasii than the standard drug, isoniazid (B1672263). nih.govresearchgate.net This highlights the positive contribution of the C6-chloro group to the antimycobacterial efficacy.

Furthermore, the electronic properties conferred by the dichloro substitution at positions 6 and 7 can influence ligand-receptor interactions. In related quinazoline structures, substitutions at these positions have been found to be crucial for modulating selectivity between different kinase targets, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov The electron-withdrawing nature of the chlorine atoms can alter the charge distribution across the heterocyclic system, potentially enhancing binding affinity to target proteins. For example, in a related series of 6,7-dichloro-5,8-quinolinediones, modifications at other positions were found to significantly affect biological activity, underscoring the importance of the dichloro backbone. mdpi.com

The following table summarizes the impact of halogen substitutions on the bioactivity of quinazoline cores based on reported findings.

| Compound Series | Substitution | Observed Biological Effect | Reference |

| Quinazoline-4(3H)-thiones | 6-Chloro | Potent antimycobacterial activity | nih.govresearchgate.net |

| Quinazolin-4(3H)-ones | 6,8-Difluoro | Increased cytotoxicity against MCF7 and A2780 cell lines | nih.gov |

| Quinazoline Derivatives | C6-Substituents | Modulates selectivity for HER2 over EGFR | nih.gov |

| 5,8-Quinolinediones | 6,7-Dichloro | Serves as a backbone for potent biologically active compounds | mdpi.com |

Significance of the Thiocarbonyl Group at C4 for Modulating Activity

The replacement of the C4-carbonyl oxygen of a quinazolin-4(3H)-one with a sulfur atom to form a quinazoline-4(3H)-thione is a pivotal modification that profoundly impacts the molecule's biological and chemical properties. The thiocarbonyl group (C=S) is known to enhance lipophilicity and can alter the electronic and steric profile of the molecule, leading to modified target interactions.

A significant finding in the SAR of quinazoline derivatives is that the conversion of the C4-oxo group to a thioxo function often leads to an increase in specific biological activities. nih.govresearchgate.net This has been particularly noted in the context of antimycobacterial agents, where the thione analogues generally exhibit superior potency compared to their oxygen-containing counterparts. nih.govresearchgate.net The increased lipophilicity of the thione may facilitate better cell membrane penetration, a crucial factor for reaching intracellular targets.

The thiocarbonyl group at C4 is also a reactive handle for further chemical derivatization, allowing for the synthesis of diverse compound libraries. For example, it can be readily alkylated to produce S-substituted derivatives, such as thioethers, which have shown promise as antiplatelet agents. nih.gov The reactivity of the thione also allows for its use as a key intermediate in the synthesis of more complex heterocyclic systems. ekb.egresearchgate.net This chemical versatility makes the quinazoline-4-thione scaffold an attractive starting point for drug discovery programs.

Influence of Substituents at the N1 and C2 Positions on Target Interactions

The N1 and C2 positions of the quinazoline ring are integral to its interaction with various biological targets, particularly protein kinases. Substitutions at these positions can directly influence binding affinity and selectivity by engaging in key hydrogen bonds and hydrophobic interactions within the active site of a protein.

Docking studies of quinazoline-based inhibitors into the ATP-binding site of EGFR have provided valuable insights. The N1 nitrogen atom of the quinazoline core commonly acts as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain, specifically with the backbone NH of a methionine residue (Met769). nih.gov This interaction is often essential for anchoring the inhibitor in the active site.

Substituents at the C2 position can project into a hydrophobic pocket, and their size and nature can significantly affect potency. A methyl group at C2, for instance, can make favorable hydrophobic contacts with residues like Ala719 in the EGFR binding site. nih.gov The influence of C2 substituents is also evident in other related heterocyclic systems. In studies on 6,7-dichloro-5,8-quinolinedione, introducing a methyl group at the C2 position was found to significantly alter its biological activity and reduce toxicity compared to the unsubstituted parent compound. mdpi.com

| Position | Role in Target Interaction (e.g., EGFR) | Example of Interaction | Reference |

| N1 | Hydrogen bond acceptor | Forms a hinge-binding interaction with the backbone of Met769 | nih.gov |

| C2 | Hydrophobic interactions | A methyl group can interact with hydrophobic residues like Ala719 | nih.gov |

| N3 | Can be substituted to modulate activity | Introduction of various groups can enhance pharmacological profiles | nih.gov |

Comparative SAR Analysis between Quinazolin-4(3H)-one and Quinazoline-4(3H)-thione Analogues

A direct comparison between quinazolin-4(3H)-one and quinazoline-4(3H)-thione analogues reveals distinct SAR profiles, largely driven by the differences between the C4-carbonyl and C4-thiocarbonyl groups.

The most consistently reported difference is the enhancement of antimycobacterial activity upon thionation. nih.govresearchgate.net Studies explicitly comparing oxo- and thioxo-derivatives have demonstrated that the thione analogues possess greater potency against various mycobacterial species. This suggests that the sulfur atom is more favorable for the specific target interactions involved in this activity, or it imparts better pharmacokinetic properties for this particular application.

While both scaffolds serve as platforms for anticancer agents, the optimal substitution patterns can differ. For quinazolin-4(3H)-ones, extensive research has identified potent EGFR and VEGFR-2 inhibitors. dovepress.comnih.gov The SAR for these compounds often focuses on modifications at the N3 and C2 positions to optimize kinase inhibition. For example, certain aniline (B41778) moieties at C4 and substituents at C6 are crucial for the activity of quinazolin-4(3H)-one based EGFR/HER2 inhibitors. nih.gov

For quinazoline-4(3H)-thiones, the focus has often been on leveraging the thione group itself, either for its intrinsic properties or as a point for further chemical synthesis to create S-alkylated derivatives or other fused heterocyclic systems. nih.govrsc.org

| Feature | Quinazolin-4(3H)-one Analogues | Quinazoline-4(3H)-thione Analogues | Reference |

| C4 Group | Carbonyl (C=O) | Thiocarbonyl (C=S) | N/A |

| Antimycobacterial Activity | Generally lower activity | Generally higher activity | nih.govresearchgate.net |

| Key Applications | Anticancer (EGFR/VEGFR inhibitors), Antibacterial | Antimycobacterial, Anticancer (as intermediates or final compounds), Antiplatelet (as thioethers) | nih.govnih.govnih.govrsc.orgnih.gov |

| Primary Modification Site | N3, C2, and benzene ring substituents | C4-thione (for S-alkylation), N3, C2, and benzene ring substituents | nih.govnih.gov |

Rational Design Principles for Optimized Quinazoline-4-thione Lead Compounds

The rational design of novel drug candidates based on the 6,7-dichloro-1H-quinazoline-4-thione scaffold involves several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement: A core principle is the use of the thione as a bioisostere of the more common quinazolin-4-one. The switch from oxygen to sulfur is a deliberate design choice to modulate properties like lipophilicity and target engagement, which has proven effective for enhancing antimycobacterial activity. nih.govresearchgate.net

Structure-Based Design: For targets with known three-dimensional structures, such as protein kinases, molecular docking studies are invaluable. These studies guide the placement of substituents to maximize favorable interactions. For instance, designing substituents at the C2 position to fit into specific hydrophobic pockets or ensuring the N1 atom is correctly positioned to form essential hydrogen bonds with the kinase hinge region are key strategies. nih.gov

Hybrid Molecule Approach: A successful strategy involves combining the quinazoline-4-thione core with other pharmacologically active heterocyclic moieties. This can lead to multi-target inhibitors with enhanced efficacy. For example, hybrid molecules incorporating 1,3,4-oxadiazole-2-thione have been designed as dual EGFR/HER-2 inhibitors. rsc.org This approach aims to exploit the synergistic effects of two different pharmacophores.

Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analyses, are used to understand the electronic properties and reactivity of designed compounds. rsc.org These calculations can predict the stability and binding characteristics of a molecule before its synthesis, allowing for a more focused and efficient drug discovery process.

ADME Profiling: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug design. rsc.org By evaluating potential lead compounds for favorable pharmacokinetic profiles early in the design phase, researchers can prioritize candidates that are more likely to succeed in later stages of development.

By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to develop optimized lead compounds with high potency and desirable drug-like properties.

Pharmacological and Biochemical Mechanisms of Action of Quinazoline 4 Thiones Non Clinical Focus

Enzyme Inhibition Studies

The quinazoline (B50416) scaffold is a well-established pharmacophore known for its interaction with a range of enzymes. The substitution of a thione group at the C4 position and dichloro-substituents at the 6 and 7 positions modifies its inhibitory profile.

Tyrosine Kinase Receptor (TKR) Inhibition (e.g., EGFR, ALK, DYRK1A)

The quinazoline core is a cornerstone in the development of Tyrosine Kinase Receptor (TKR) inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov Abnormal signaling and overexpression of EGFR can lead to uncontrolled cell proliferation and tumor growth. nih.gov Many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function by competing with ATP at the kinase domain of EGFR. nih.gov

Research into novel quinazolin-4(3H)-one derivatives continues to identify potent EGFR inhibitors. nih.gov For instance, certain 6,7-disubstituted quinazoline derivatives have shown remarkable inhibitory activities against both wild-type and mutant forms of EGFR. nih.gov A synthesized derivative, compound 8d from one study, demonstrated potent inhibitory effects on EGFR tyrosine kinase with an IC50 value of 7.0 nM. nih.gov Molecular docking studies of such compounds reveal binding interactions, including hydrogen bonds, within the EGFR active site, often involving the DFG (Asp855-Phe856-Gly857) motif. nih.gov While much of the extensive research has focused on the 4-oxo-quinazoline (quinazolinone) structure, this foundational activity against TKRs is a critical aspect of the quinazoline pharmacophore. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase Activating Protein (FLAP) Modulation

Soluble epoxide hydrolase (sEH) is an enzyme that degrades beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govmdpi.com Inhibition of sEH is a therapeutic strategy to increase levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects. mdpi.comacs.org The 5-lipoxygenase-activating protein (FLAP) is essential for the biosynthesis of pro-inflammatory leukotrienes. nih.govnih.gov

Recent studies have identified quinazolinone derivatives as modulators of these targets. Specifically, a series of quinazoline-4(3H)-one-7-carboxamides were found to be potent sEH inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range (0.30–0.66 μM). nih.govacs.org Certain compounds in this class also showed inhibitory activity against FLAP-mediated leukotriene biosynthesis. nih.govacs.org The research suggests that the quinazolinone nucleus is a critical feature for this activity. nih.gov While these findings are for the quinazolinone-carboxamide scaffold, they highlight the potential of the broader quinazoline class to interact with enzymes in the arachidonic acid cascade. mdpi.comresearchgate.net

Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the folate pathway, essential for the synthesis of nucleotides and, consequently, for cell proliferation. They are well-established targets for anticancer drugs. nih.govnih.gov

Research on quinazoline antifolates has demonstrated their potential as inhibitors of these enzymes. nih.govebi.ac.uknih.gov Critically, a study focused on 4-thio-substituted quinazoline analogues revealed that the replacement of the 4-oxygen with a sulfur atom did not diminish the inhibition of L1210 TS. nih.gov This indicates that a 4-thione substitution, as seen in 6,7-dichloro-1H-quinazoline-4-thione, is compatible with TS inhibitory activity. However, the same study noted that further substitution on the sulfur, such as a methylthio group, significantly impaired TS inhibition. nih.gov

In parallel, various quinazoline analogues have been evaluated as DHFR inhibitors. nih.govebi.ac.uk Some synthesized compounds designed to mimic the structure of methotrexate (B535133) showed potent inhibition of mammalian DHFR, with IC50 values as low as 0.4 μM. nih.gov

Antiproliferative and Apoptosis-Inducing Mechanisms in Cellular Models (excluding human trials)

The inhibitory effects of quinazoline derivatives on key enzymes translate into potent antiproliferative and pro-apoptotic activity in various cancer cell models. nih.govnih.gov

Cell Cycle Progression Modulation

The cell cycle is a series of events leading to cell division and replication. Its dysregulation is a hallmark of cancer. Quinazoline-based compounds have been shown to interfere with this process, leading to cell cycle arrest. nih.gov

For example, studies on novel quinazolin-4(3H)-one derivatives demonstrated that potent compounds could induce cell cycle arrest at the G1/S phase in breast cancer cells (HS 578T). nih.gov Similarly, other quinazoline-sulfonamide hybrids were found to inhibit the proliferation of MCF-7 breast cancer cells by modulating cell cycle progression at the G1 phase. nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. This effect is often linked to the inhibition of signaling pathways, such as those governed by EGFR, that control cell cycle entry. nih.gov

Programmed Cell Death Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. nih.govnih.gov Quinazoline derivatives have been shown to trigger apoptosis through multiple pathways. nih.govnih.gov

Studies indicate that these compounds can initiate the intrinsic apoptotic pathway. nih.gov This is evidenced by the upregulation of pro-apoptotic proteins like Bax and p53, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of initiator caspases such as caspase-9. nih.govnih.gov For instance, a study on 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), a related heterocyclic compound, found it induced apoptosis in leukemia cell lines by upregulating p53 and p21 protein levels and downregulating the anti-apoptotic Bcl-2α protein. nih.gov Other quinazolinone derivatives were shown to induce apoptosis in MCF-7 cells primarily through caspase-9 activation. nih.govnih.gov The collective data points to the ability of the quinazoline scaffold to effectively engage cellular machinery to induce programmed cell death in cancer cells. nih.govnih.gov

Tubulin Polymerization Inhibition

The quinazoline core structure is a key pharmacophore in the development of novel anticancer agents that target tubulin polymerization. Tubulin, a critical protein in the formation of microtubules, plays a central role in mitosis. rsc.org The disruption of tubulin dynamics is a validated strategy in cancer therapy. Several derivatives of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones have been synthesized and evaluated as broad-spectrum cytotoxic agents that function by inhibiting tubulin polymerization. rsc.org

While direct studies on this compound are not extensively detailed in the available literature, research on analogous structures provides significant insights. For instance, certain 2-styrylquinazolin-4(3H)-one derivatives and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one have demonstrated sub-micromolar potency in growth inhibition across a range of human cancer cell lines. rsc.org Molecular modeling studies have shown that these compounds can effectively dock into the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule formation. rsc.orgnih.gov This mechanism leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.orgnih.gov The presence of halogen substituents on the quinazoline ring is a feature noted in various biologically active molecules, suggesting that the dichloro substitution in this compound could contribute to its potential as a tubulin polymerization inhibitor.

Antimicrobial Activity and Resistance Modulation

Quinazoline derivatives are recognized for their wide spectrum of biological properties, including significant antimicrobial effects. nih.gov The quinazoline skeleton is considered a privileged structure in medicinal chemistry due to its efficacy against various pathogens. nih.gov

Mycobacterial Growth Inhibition

Tuberculosis remains a global health challenge, necessitating the search for new antimycobacterial drugs. nih.gov Quinazoline-4-thiones have emerged as a promising class of compounds in this area. Research has shown that the conversion of the C4-oxo group in quinazolinones to a thioxo function generally enhances antimycobacterial activity. nih.gov

Studies on substituted quinazoline-4-thiones have identified compounds with potent activity against various Mycobacterium species. For example, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione displayed higher activity than the standard drug isoniazid (B1672263) against Mycobacterium avium and M. kansasii. nih.gov This highlights the importance of the 6-chloro substitution for antimycobacterial efficacy. Structure-activity relationship studies have further revealed that the presence of a halogen atom at the 6-position of the quinazoline ring can improve antimicrobial activities. nih.gov This suggests that this compound, with its chlorine atoms at both the 6 and 7 positions, is a strong candidate for possessing significant mycobacterial growth inhibitory properties.

Broad-Spectrum Antimicrobial Effects

The quinazoline scaffold is a versatile platform for developing agents with broad-spectrum antimicrobial activity. These compounds are known to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govnuu.uz The mechanism of action often involves interaction with the bacterial cell wall or DNA structures. nih.gov

The antimicrobial potency of quinazoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are considered essential for activity. nih.gov Furthermore, halogen substitutions, particularly at the 6- and 8-positions, have been shown to enhance antimicrobial efficacy. nih.gov For instance, 6-nitro-3(H)-quinazolin-4-one has demonstrated remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nuu.uz In some cases, the conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their bactericidal effects against multidrug-resistant bacteria, including E. coli K1, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Given these findings, the 6,7-dichloro substitution pattern of this compound is anticipated to confer potent and broad-spectrum antimicrobial properties.

| Related Compound | Tested Organisms | Observed Activity | Reference |

| 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | Mycobacterium avium, M. kansasii | Higher activity than isoniazid | nih.gov |

| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Remarkable antibacterial activity | nuu.uz |

| 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one silver nanoconjugates | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity | nih.gov |

Biophysical Interactions and Other Biological Activities

Beyond their pharmacological roles, quinazoline-4-thiones exhibit other significant biological and biophysical interactions.

Photosynthesis Inhibition in Plant Systems

A notable biological activity of certain quinazoline-4-thione derivatives is the inhibition of photosynthesis in plant systems. nih.gov This property positions them as potential herbicides. Research has demonstrated that several 6-chloro substituted quinazoline-4-thiones are effective inhibitors of the oxygen evolution rate in spinach chloroplasts. nih.gov Specifically, 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its 3'-chloro and 3',4'-dichloro analogs were identified as the most potent inhibitors in this regard. nih.gov The efficacy of these chlorinated compounds suggests a crucial role for halogen substitution in mediating the interaction with components of the photosynthetic apparatus. Therefore, this compound is likely to exhibit similar or enhanced photosynthesis-inhibiting activity.

| Related Compound | System | Effect | Reference |

| 6-Chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione | Spinach Chloroplasts | Inhibition of oxygen evolution rate | nih.gov |

| 3',4'-dichloro analog of the above compound | Spinach Chloroplasts | High effectiveness in inhibiting oxygen evolution | nih.gov |

Metal Corrosion Inhibition Mechanisms

In industrial settings, particularly in processes involving acidic solutions like chemical cleaning and pickling, metal corrosion is a significant issue. physchemres.org Organic compounds containing heteroatoms and aromatic systems, such as quinazoline derivatives, have been extensively studied as effective corrosion inhibitors. physchemres.orgresearchgate.net

The mechanism of corrosion inhibition by these molecules involves their adsorption onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. researchgate.net The presence of nitrogen and sulfur atoms, along with the planar aromatic structure of the quinazoline ring, facilitates strong adsorption onto the metal. physchemres.org Quantum chemical studies and density functional theory (DFT) have been used to investigate the relationship between the molecular structure of quinazoline derivatives and their inhibitory efficacy. physchemres.org These studies confirm that factors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and electron-donating ability are critical for effective corrosion inhibition. Although specific studies on this compound are not prevalent, the inherent structural features—a quinazoline core, a thione group (sulfur), and nitrogen heteroatoms—make it a highly promising candidate for applications in metal corrosion protection.

Emerging Research Avenues and Future Prospects for 6,7 Dichloro 1h Quinazoline 4 Thione Research

Novel Synthetic Methodologies for Sustainable and Scalable Production

The development of efficient, environmentally benign, and scalable synthetic routes is paramount for the commercial viability of any pharmaceutical agent. Traditional methods for synthesizing quinazoline-4-thiones often involve multi-step processes, including the thionation of the corresponding quinazolin-4-one precursors using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.netresearchgate.netresearchgate.net While effective at a lab scale, these methods can present challenges regarding hazardous waste and scalability.

Future research is progressively focusing on green and sustainable chemistry principles. frontiersin.org This includes the exploration of:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of quinazoline (B50416) derivatives, offering a more energy-efficient alternative to conventional heating. nuk.edu.tw

One-Pot, Multi-Component Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react sequentially to form the desired product without isolating intermediates simplifies procedures, saves solvents, and reduces waste. mdpi.com The Biginelli reaction or similar MCRs could be adapted for this purpose.

Use of Green Solvents: Replacing conventional volatile organic compounds with biomass-derived or other green solvents like eucalyptol (B1671775) has been shown to be effective for the synthesis of quinazolinethiones, with the added benefit of simplified product isolation through filtration. nih.gov

Catalyst-Free and Metal-Free Reactions: Developing synthetic pathways that avoid the use of toxic and expensive heavy metal catalysts is a key goal of green chemistry. frontiersin.orgresearchgate.net Research into transition-metal-free cyclization and condensation reactions is a promising avenue. frontiersin.org

For 6,7-dichloro-1H-quinazoline-4-thione, a key future direction would be the development of a streamlined, one-pot process starting from readily available 4,5-dichloroanthranilic acid derivatives, potentially utilizing eco-friendly catalytic systems.

| Synthetic Approach | Key Features | Potential Advantage for Scalability |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. nuk.edu.tw | High throughput, energy efficiency. |

| Multi-Component Reactions | One-pot procedure, atom economy. mdpi.com | Reduced operational complexity and waste. |

| Green Solvents (e.g., Eucalyptol) | Biomass-derived, low toxicity. nih.gov | Improved environmental profile, easier product isolation. nih.gov |

| Metal-Free Catalysis | Avoids heavy metal contamination. researchgate.net | Lower cost, reduced toxicity of final product. |

Integration of Advanced Computational Tools for De Novo Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. For this compound, these tools can be leveraged to design novel derivatives with enhanced potency and selectivity.

Molecular Docking: This technique can predict the binding orientation and affinity of a ligand (the drug candidate) within the active site of a target protein. nih.govnih.gov Starting with the this compound scaffold, docking studies can be used to virtually screen libraries of modifications against various known and novel biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions and the influence of the ligand on the protein's conformation. nih.gov This is crucial for understanding the nuanced interactions that contribute to binding affinity.

Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be generated that defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to design new molecules, including derivatives of this compound, that fit the required features.

De Novo Design: Algorithms can design entirely new molecules that are predicted to bind to a specific target. Using this compound as a starting fragment, these programs can suggest novel and synthetically feasible derivatives optimized for a particular binding pocket. nih.govnih.gov

These computational approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds.

Exploration of Untapped Biological Targets and Disease Indications

The quinazoline core is known to interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govnih.gov However, many potential applications remain unexplored. For this compound, future research should aim to screen the compound and its derivatives against a broad panel of targets to uncover new therapeutic potential.

Known and Potential Targets for the Quinazoline Scaffold:

| Target Class | Specific Examples | Associated Disease Area | Reference |

|---|---|---|---|

| Kinases | EGFR, VEGFR-2, Aurora Kinase, DYRK1A | Cancer, Neurodegenerative Diseases | nih.govnih.govebi.ac.ukmdpi.com |

| DNA-Interacting Enzymes | Topoisomerase II (Topo II), PARP-1/2 | Cancer | nih.govnih.gov |

| Other Enzymes | Tyrosinase, Puromycin-sensitive aminopeptidase (B13392206) (PSA), Dynamin-related protein 1 (Drp1) | Hyperpigmentation, Neurodegenerative Diseases | nih.govnih.gov |

| Receptors | Cholecystokinin B (CCK-B) Receptor | Neurological Disorders | nih.gov |

| Microbial Targets | Penicillin-Binding Proteins (PBPs), Quorum Sensing Regulators | Bacterial Infections | nih.govacs.org |

Future research could focus on screening this compound against targets implicated in:

Neglected Tropical Diseases: Many quinazoline derivatives have shown promise as antimalarial and antileishmanial agents. nih.govgriffith.edu.au

Neurodegenerative Diseases: Inhibition of kinases like DYRK1A or proteins like Drp1 by quinazoline analogs suggests potential applications in conditions such as Alzheimer's and Huntington's disease. mdpi.comnih.govnih.gov

Drug-Resistant Infections: The quinazoline scaffold has shown activity against resistant bacterial strains like MRSA, making it a valuable starting point for developing new antibiotics. acs.org

Development of Structure-Guided Drug Discovery Programs for Quinazoline-4-thiones

Structure-guided drug discovery relies on the three-dimensional structural information of a biological target, often obtained through X-ray crystallography or cryo-electron microscopy, to design potent and selective inhibitors. ebi.ac.uk This approach is highly effective for optimizing lead compounds.

A future drug discovery program for this compound would involve:

Target Identification and Validation: Selecting a promising biological target based on screening data.

Co-crystallization: Obtaining the crystal structure of the target protein in a complex with this compound or a closely related analog. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis: Synthesizing a series of derivatives with systematic modifications to different parts of the molecule. acs.orgnih.gov The biological activity of these derivatives is then correlated with their structural changes to build a comprehensive SAR model. For example, modifying substituents on the quinazoline ring or adding different groups at the N3 position can drastically alter activity and selectivity. nih.govacs.org

Iterative Design and Optimization: Using the structural and SAR data, new generations of compounds are designed to form more optimal interactions with the target, improving potency and selectivity while refining physicochemical properties for better drug-likeness. nih.gov

Illustrative SAR Data for Quinazolinone Derivatives against S. aureus

| Compound Modification | Structure | MIC against S. aureus (µg/mL) | Reference |

|---|---|---|---|

| Lead Compound | 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one | >16 | acs.org |

| Ring 1 Modification (6-Cl) | 6-chloro-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one | 0.5 | acs.org |

| Ring 2 Modification (N-phenyl) | 2-methyl-3-phenylquinazolin-4(3H)-one | >16 | acs.org |

| Ring 3 Modification (3'-Cl) | 3-(3-chlorophenyl)-2-methylquinazolin-4(3H)-one | 2 | acs.org |

This structured approach maximizes the probability of developing a successful drug candidate from the promising this compound scaffold.

Mechanistic Studies at the Molecular and Cellular Level to Elucidate Mode of Action

Understanding how a compound exerts its biological effect at the molecular and cellular level is crucial for its development as a therapeutic agent. For this compound and its derivatives, detailed mechanistic studies are a critical future research direction.

Key areas of investigation include:

Target Engagement Assays: Confirming that the compound directly interacts with its intended target within a cellular environment.

Cell Cycle Analysis: For potential anticancer agents, flow cytometry can determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for cytotoxic drugs. nih.gov

Apoptosis and Autophagy Assays: Investigating whether the compound induces programmed cell death (apoptosis) or inhibits cellular recycling pathways (autophagy), which are key mechanisms for eliminating cancer cells. nih.govnih.gov

Enzyme Kinetics: For enzyme inhibitors, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, mixed-type), providing insight into how the compound interacts with the enzyme's active site or allosteric sites. nih.gov

Cellular Imaging: Using advanced microscopy techniques to visualize the compound's effect on cellular structures. For example, in antimicrobial research, this could involve observing damage to the bacterial cell wall or membrane. nih.govresearchgate.net

By elucidating the precise mechanism of action, researchers can better predict the therapeutic effects and potential side effects of drug candidates derived from this compound, paving the way for more effective and safer medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.